molecular formula C13H10ClN3OS B2813171 N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-27-2

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No.: B2813171
CAS No.: 478066-27-2
M. Wt: 291.75
InChI Key: XCXIQHDCFZPHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Imidazo[2,1-b]Thiazole Research

The imidazo[2,1-b]thiazole scaffold first gained prominence in 1966 with the discovery of levamisole , an anthelminthic and immunomodulatory agent that remains clinically relevant. Early work by Janssen Pharmaceutica demonstrated the system's capacity for biological activity modulation through strategic functionalization. By the 1990s, researchers like Leoni et al. expanded the scaffold's therapeutic potential through systematic derivatization, synthesizing compounds with submicromolar growth inhibition against HT-29 colon adenocarcinoma cells.

Key historical milestones include:

  • 1970s : Exploration of imidazo[2,1-b]thiazoles as calcium channel modulators
  • 2000s : Development of hybrid molecules combining imidazo[2,1-b]thiazole with indolinone moieties
  • 2010s : Application of Arbuzov reactions for phosphonate-functionalized derivatives

A pivotal advancement occurred through the integration of computational chemistry tools, enabling rational design of target-specific analogs like the title compound.

Academic Significance in Medicinal Chemistry

The academic value of N-(4-chlorophenyl)-6-methylimidazo[2,1-b]thiazole-5-carboxamide lies in its dual role as:

  • Molecular probe for studying ATP-binding pocket interactions in kinase targets
  • Template compound for developing structure-activity relationship (SAR) models in heterocyclic drug discovery

Comparative analysis with structurally related compounds reveals critical pharmacophoric features:

Structural Feature Biological Impact Reference
4-Chlorophenyl group Enhances hydrophobic binding to P-glycoprotein
Methyl at C6 Improves metabolic stability
Carboxamide linkage Facilitates hydrogen bonding with Asp86

This compound's ability to induce G2/M phase cell cycle arrest in preclinical models has made it a reference standard for anticancer mechanism studies.

Theoretical Framework in Heterocyclic Chemistry

The imidazo[2,1-b]thiazole system exhibits unique electronic characteristics due to its 10π-electron aromatic system , with contributions from:

  • Thiazole ring's sulfur atom (resonance energy = 29 kcal/mol)
  • Imidazole moiety's conjugated lone pairs (N1: sp²-hybridized, pKa ≈ 6.95)

Density functional theory (DFT) calculations reveal three key molecular orbitals governing reactivity:

  • Highest Occupied Molecular Orbital (HOMO): Localized on thiazole sulfur
  • Lowest Unoccupied Molecular Orbital (LUMO): Centered on imidazole nitrogen
  • Non-bonding orbital: Associated with chloro-substituted phenyl ring

This electronic profile enables:

  • Electrophilic substitution at C5 and C7 positions
  • Nucleophilic attack at the bridgehead nitrogen
  • π-π stacking interactions with tyrosine residues

The carboxamide substituent introduces additional hydrogen bonding capacity while maintaining planarity through conjugation with the heterocyclic core.

Current Research Landscape and Challenges

Contemporary studies focus on three primary areas:

1.4.1. Synthetic Methodology Optimization
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to <30 minutes while maintaining yields >65%. Challenges persist in stereochemical control during:

  • Arbuzov reactions for phosphonate derivatives
  • Paal-Knorr cyclizations for ring formation

1.4.2. Biological Target Identification
Proteomic profiling identifies three primary targets:

  • Cyclin-dependent kinase 4 (CDK4): IC₅₀ = 0.87 μM
  • Protein kinase B (Akt): Kd = 3.2 ± 0.5 μM
  • ΔF508-CFTR chloride channel: Kd = 0.059 μM

1.4.3. Computational Chemistry Applications
Molecular dynamics simulations reveal:

  • Binding free energy (ΔG) = -9.2 kcal/mol to CDK4 ATP pocket
  • Salt bridge formation between carboxamide and Lys35
  • Hydrophobic contacts with Phe93 and Ile12

Persistent challenges include:

  • Improving blood-brain barrier penetration for CNS targets
  • Reducing hERG channel affinity (IC₅₀ = 1.2 μM)
  • Overcoming P-glycoprotein mediated efflux (efflux ratio = 8.9)

Properties

IUPAC Name

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c1-8-11(17-6-7-19-13(17)15-8)12(18)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXIQHDCFZPHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide typically involves the following steps:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core

    • Starting with a thiazole derivative, such as 2-aminothiazole, the imidazo[2,1-b][1,3]thiazole core can be constructed through a cyclization reaction with an appropriate aldehyde or ketone under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[2,1-b][1,3]thiazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction

    • Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
  • Substitution

    • The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits a broad range of biological activities that make it a subject of interest in medicinal chemistry:

  • Antitumor Activity : Research has shown that derivatives of imidazo[2,1-b][1,3]thiazoles possess significant antitumor properties. For instance, studies indicate that these compounds can inhibit the proliferation of cancer cells and induce apoptosis in various cancer types .
  • Antibacterial Properties : N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide has demonstrated efficacy against several bacterial strains. Its mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic processes .
  • Antiviral Effects : The compound has been investigated for its potential antiviral properties. Certain studies suggest that it may inhibit viral replication through interference with viral enzymes .
  • Anti-inflammatory Effects : The anti-inflammatory activity of imidazo[2,1-b][1,3]thiazole derivatives has been documented, making them candidates for treating inflammatory diseases .

Synthesis and Structural Analysis

The synthesis of this compound involves various chemical reactions that highlight its structural integrity. The compound's crystal structure has been analyzed using X-ray diffraction techniques, revealing key insights into its molecular arrangement and potential reactivity .

Several case studies highlight the efficacy of this compound in various research contexts:

  • A study published in a peer-reviewed journal reported on the synthesis and biological evaluation of N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole derivatives. The findings indicated significant cytotoxic effects against human cancer cell lines .
  • Another research effort focused on the antibacterial properties of this compound against resistant strains of bacteria. Results showed promising activity comparable to established antibiotics .

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential enzymes. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[2,1-b]thiazole scaffold is highly versatile, with modifications to the carboxamide substituent and thiazole ring profoundly affecting biological activity. Key analogues include:

Compound Name Substituents (R) Key Structural Differences Biological Target/Activity
N-(4-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide R = 4-chlorophenyl Chlorine at para position Anticancer (VEGFR-2 inhibition inferred)
ND-11503 R = 2,3-dihydrobenzofuran-5-ylmethyl Bulkier, oxygen-containing substituent Not explicitly stated; likely kinase-related
ND-11564 R = 4-(3-CF₃-phenoxy)benzyl Trifluoromethylphenoxy group Enhanced lipophilicity; kinase inhibition
ND-11566 R = 4-(3-CF₃-phenoxy)phenyl Direct aryl linkage vs. benzyl Improved target binding affinity
5l () R = 6-(4-chlorophenyl)imidazo[2,1-b]thiazole Chlorophenyl at position 6 VEGFR-2 inhibition (IC₅₀ = 1.4 μM vs. MDA-MB-231)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : The 4-chlorophenyl group in the target compound enhances binding to hydrophobic pockets in kinases, similar to the trifluoromethyl group in ND-11564/ND-11566 .
  • Benzyl vs. Direct Aryl Linkage : ND-11566 (direct aryl) showed superior activity over ND-11564 (benzyl), suggesting reduced steric hindrance improves target engagement .
  • Comparison with Sorafenib Analogues : The urea/carbohydrazide linkers in derivatives (e.g., 6a–l) mimic Sorafenib’s urea bridge, while the carboxamide in the target compound may offer different hydrogen-bonding interactions .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :

    • Para-Substitution : Chlorine or CF₃ at the para position enhances activity over methoxy or methyl groups (e.g., N-(4-methoxyphenyl) analogue in ).
    • Thiazole Substitution : Methyl at position 6 balances activity and metabolic stability, whereas ethyl (ND-11503) increases lipophilicity but may reduce solubility .

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Solubility (µM)
N-(4-Chlorophenyl)-6-methylimidazo[...] 307.78 3.2 12.5 (pH 7.4)
ND-11564 473.45 4.8 5.8
5l () 532.02 4.1 8.3

Biological Activity

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C18H12ClN3OS
  • CAS Number : 478066-27-2
  • Molecular Weight : 363.82 g/mol
  • Solubility : Soluble in DMSO (28 mg/mL), insoluble in water .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. Various studies have evaluated its effects on different cancer cell lines.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound showed significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values were comparable to standard chemotherapeutic agents like Doxorubicin .
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antioxidant Activity

This compound also exhibits notable antioxidant properties.

Research Findings

  • DPPH Assay : The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent. The results were comparable to Ascorbic acid, a well-known antioxidant .
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure, such as varying substituents on the phenyl ring, significantly influenced its antioxidant capacity. Compounds with electron-withdrawing groups exhibited enhanced activity .

Other Pharmacological Activities

In addition to its anticancer and antioxidant properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : The compound demonstrated effective antibacterial activity against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, outperforming some reference antibiotics .
  • Anti-inflammatory Effects : Preliminary studies indicated that the compound could inhibit inflammatory mediators in vitro, suggesting potential applications in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Significant cytotoxicity against various cancer cell lines; induces apoptosis
Antioxidant Effective scavenger of free radicals; comparable to Ascorbic acid
Antimicrobial Effective against Klebsiella pneumoniae and Pseudomonas aeruginosa
Anti-inflammatory Inhibits inflammatory mediators; potential therapeutic applications

Q & A

Q. Q: What are the key synthetic steps for preparing N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide, and how are intermediates characterized?

A: The synthesis typically involves:

  • Imidazo[2,1-b]thiazole core formation : Cyclocondensation of thioamide precursors with α-haloketones under reflux in solvents like ethanol or DMF .
  • Carboxamide coupling : Reaction of the carboxylic acid derivative (e.g., 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid) with 4-chloroaniline using coupling agents like HATU or EDCI, with DIPEA as a base in DMF .
  • Intermediate characterization : 1H/13C NMR confirms regiochemistry (e.g., coupling constants for aromatic protons), while HRMS validates molecular mass . Purity is assessed via HPLC (>98%) .

Advanced Synthesis Optimization

Q. Q: How can researchers troubleshoot low yields during the final amide coupling step?

A: Low yields may arise from:

  • Moisture sensitivity : Use anhydrous solvents (e.g., DMF) and inert atmospheres.
  • Steric hindrance : Replace HATU with T3P for bulky substrates .
  • Byproduct formation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 amine:acid ratio) .
  • Alternative routes : Pre-activate the carboxylic acid as an acyl chloride using oxalyl chloride before coupling .

Basic Biological Activity Profiling

Q. Q: What in vitro assays are commonly used to evaluate this compound’s anticancer activity?

A: Standard assays include:

  • Cell viability : MTT or ATP-based assays (e.g., IC50 determination in breast cancer MCF-7 cells) .
  • Kinase inhibition : Fluorescence polarization assays targeting Abl or Src kinases .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Advanced Data Contradiction Analysis

Q. Q: How to resolve discrepancies between in vitro potency and in vivo efficacy?

A: Discrepancies may stem from:

  • Pharmacokinetics : Assess plasma stability (e.g., microsomal assays) and bioavailability via LC-MS/MS .
  • Metabolite interference : Identify metabolites using HRMS and test their activity .
  • Tumor microenvironment : Evaluate hypoxia or stromal interactions using 3D spheroid models .

Basic Structural Confirmation

Q. Q: Which spectroscopic methods confirm the compound’s structure, and what key signals indicate success?

A:

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), methyl groups (δ 2.5–3.0 ppm) .
  • 13C NMR : Carbonyl signal at ~165–170 ppm for the carboxamide .
  • HRMS : Exact mass matching [M+H]+ (e.g., calculated for C14H11ClN3OS: 312.0365) .

Advanced Spectral Interpretation

Q. Q: How to address overlapping signals in NMR spectra for regioisomeric impurities?

A:

  • 2D NMR : Use HSQC/HMBC to assign through-space correlations (e.g., differentiating C5 vs. C6 substituents) .
  • Isotopic labeling : Synthesize 13C-labeled intermediates to track coupling positions .
  • Computational modeling : Compare experimental shifts with DFT-calculated spectra .

Basic Stability and Degradation

Q. Q: Under what conditions does the carboxamide group hydrolyze, and how is stability assessed?

A: Hydrolysis occurs:

  • Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH at 37°C, monitor via HPLC for carboxylic acid formation .
  • Light/heat : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How do substituents on the 4-chlorophenyl group affect kinase inhibition?

A:

  • Electron-withdrawing groups (e.g., -CF3 at meta): Enhance potency by increasing binding affinity (e.g., 10-fold lower IC50 vs. -CH3) .
  • Steric effects : Bulky substituents (e.g., thiomorpholine-dioxide) reduce cellular permeability but improve selectivity .
  • Computational validation : Docking studies (e.g., Glide SP) correlate substituent size with Abl kinase pocket occupancy .

Advanced In Vivo Evaluation

Q. Q: What preclinical models are suitable for assessing antitumor efficacy, and how are PK/PD parameters optimized?

A:

  • Xenograft models : Implant K562 (CML) or MDA-MB-231 (breast cancer) cells in nude mice; administer compound orally (e.g., 50 mg/kg bid) .
  • PK optimization : Adjust formulation (e.g., PEG-400/solutol HS-15) to enhance AUC by 2–3x .
  • Biomarker analysis : Quantify phospho-Src levels in tumors via Western blot .

Advanced Computational Modeling

Q. Q: How to design derivatives with improved blood-brain barrier (BBB) penetration using in silico tools?

A:

  • Descriptor calculation : Use QikProp for logP (<5), PSA (<90 Ų), and CNS multiparameter optimization .
  • MD simulations : Model BBB permeability with CHARMM force fields in lipid bilayer systems .
  • SAR hybrid : Merge imidazo[2,1-b]thiazole with benzofuran (e.g., ND-11503) to balance lipophilicity and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.